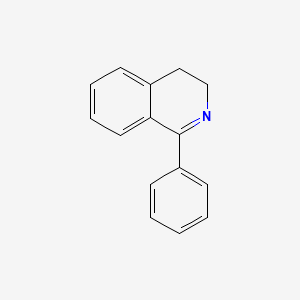

1-Phenyl-3,4-dihydroisoquinoline

Vue d'ensemble

Description

La 1-phényl-3,4-dihydroisoquinoléine est un composé organique de formule moléculaire C15H13N. Il s'agit d'un dérivé de l'isoquinoléine, caractérisé par la présence d'un groupe phényle lié à l'hétérocycle contenant de l'azote.

Méthodes De Préparation

La 1-phényl-3,4-dihydroisoquinoléine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la cyclisation d'un dérivé N-acyl de la β-phényléthylamine en présence d'un agent déshydratant tel que le pentoxyde de phosphore ou le chlorure de zinc . Une autre méthode comprend la conversion directe de divers amides en dérivés d'isoquinoléine par activation électrophile douce de l'amide, suivie d'une cyclodéshydratation . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires, mais sont optimisées pour une production à plus grande échelle.

Analyse Des Réactions Chimiques

La 1-phényl-3,4-dihydroisoquinoléine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des dérivés d'isoquinoléine.

Réduction : Les réactions de réduction peuvent produire des dérivés de tétrahydroisoquinoléine.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle aromatique ou l'atome d'azote

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le palladium ou le sélénium pour l'oxydation, et des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction. Les principaux produits formés à partir de ces réactions comprennent des dérivés d'isoquinoléine et de tétrahydroisoquinoléine .

Applications De Recherche Scientifique

Synthesis of 1-Phenyl-3,4-dihydroisoquinoline

The synthesis of PHDIQ typically involves the Bischler-Napieralski reaction, which allows for the formation of isoquinoline derivatives from appropriate precursors. Various methods have been developed to enhance yields and optimize the synthesis of PHDIQ derivatives. For example, one study reported the successful synthesis of multiple derivatives through the condensation of phenylamines with aldehydes followed by cyclization under acidic conditions .

2.1. Tubulin Polymerization Inhibition

PHDIQ has been identified as a potential inhibitor of tubulin polymerization, an important mechanism in cancer therapy. A series of derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including leukemia cells. Compounds such as 32 showed significant cytotoxic activity with an IC50 value of 0.64 μM, indicating strong potential for further development as antitumor agents .

Table 1: Cytotoxicity Data of Selected PHDIQ Derivatives

| Compound | IC50 (μM) | Cell Line | Activity Description |

|---|---|---|---|

| 5n | 4.10 | CEM leukemia | Moderate cytotoxicity |

| 32 | 0.64 | CEM leukemia | High cytotoxicity |

| 21 | 4.10 | L1210 leukemia | Moderate cytotoxicity |

2.2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of PHDIQ derivatives against neurodegenerative diseases. Compounds were tested for their inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE), with several showing excellent activity in vitro . The classical forced swim test (FST) demonstrated that these compounds significantly reduced immobility time, suggesting potential antidepressant properties.

Table 2: Inhibitory Activity Against MAO and ChE

| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) | ChE Inhibition (%) |

|---|---|---|---|

| 4g | 85 | 90 | 75 |

| 4b | 80 | 88 | 70 |

| 4f | 82 | 85 | 72 |

Structure-Activity Relationships (SAR)

Understanding the SAR of PHDIQ derivatives is crucial for optimizing their biological activity. Modifications at various positions on the isoquinoline ring have been shown to influence potency and selectivity towards specific targets like tubulin or MAO enzymes. For instance, substituents on the phenyl ring significantly affect the binding affinity and inhibitory capacity against tubulin polymerization .

Mécanisme D'action

The mechanism of action of 1-phenyl-3,4-dihydroisoquinoline and its derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit monoamine oxidase and acetylcholine esterase, which are enzymes involved in neurotransmitter regulation . These interactions can lead to increased levels of neurotransmitters like serotonin and norepinephrine, contributing to their antidepressant effects .

Comparaison Avec Des Composés Similaires

La 1-phényl-3,4-dihydroisoquinoléine peut être comparée à d'autres composés similaires tels que :

- 1-phényl-1,2,3,4-tétrahydroisoquinoléine

- Isoquinoléine, 3,4-dihydro-1-phényl-

- Chlorhydrate de 1-phényl-3,4-dihydroisoquinoléine

Ces composés partagent des similitudes structurelles, mais diffèrent par leurs propriétés chimiques et leurs activités biologiques. Par exemple, la 1-phényl-1,2,3,4-tétrahydroisoquinoléine est plus réduite et peut présenter une réactivité différente de celle de la 1-phényl-3,4-dihydroisoquinoléine.

Activité Biologique

1-Phenyl-3,4-dihydroisoquinoline (PHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the synthesis, biological evaluation, and potential therapeutic applications of PHIQ and its derivatives.

Synthesis of this compound Derivatives

The synthesis of PHIQ derivatives typically involves multi-step organic reactions. A common method includes the Bischler-Napieralski cyclodehydration, which allows for the formation of isoquinoline structures from appropriate precursors. For instance, a series of 1-benzoyl-3,4-dihydroisoquinolines were synthesized from amides via selective oxidation processes, yielding compounds with varying substituents that can influence biological activity .

Antitumor Activity

This compound has been identified as a potential tubulin polymerization inhibitor , which is crucial for cancer treatment. A study found that compound 5n exhibited notable cytotoxicity against various cancer cell lines with an IC50 value of 11.4 µM. This compound's structure was elucidated through X-ray diffraction and molecular docking studies, indicating its binding affinity to tubulin .

Table 1: Summary of Antitumor Activity of Selected PHIQ Derivatives

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 5n | 11.4 | Tubulin polymerization inhibition |

| 1a | 15.0 | Cell cycle arrest in G1 phase |

| 2 | 20.5 | Mitochondrial respiratory chain inhibition |

Neuropharmacological Effects

Recent studies have also highlighted the activity of PHIQ derivatives as monoamine oxidase (MAO) inhibitors , which are relevant for treating neurodegenerative diseases such as Alzheimer's. Compounds synthesized from PHIQ showed selective inhibition against MAO-A and MAO-B enzymes with IC50 values ranging from 1.38 to 2.48 µM. Notably, certain derivatives did not exhibit cytotoxicity against normal cells, suggesting a favorable safety profile .

Table 2: Inhibitory Activity Against MAO Enzymes

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| 2d | 1.38 | 2.48 |

| 2i | 1.50 | 3.00 |

| 2p | 2.00 | - |

Structure-Activity Relationship (SAR)

The biological activity of PHIQ derivatives is significantly influenced by their structural modifications. Substituents at the phenyl ring and the nitrogen atom can alter their interactions with biological targets:

- Hydroxyl groups at specific positions on the phenyl ring enhance tubulin binding affinity.

- Alkyl substitutions can improve solubility and bioavailability.

Research indicates that derivatives with electron-donating groups tend to exhibit higher cytotoxicity compared to those with electron-withdrawing groups .

Case Studies

Several case studies have demonstrated the efficacy of PHIQ derivatives in preclinical models:

- Anticancer Efficacy : A study evaluated a series of PHIQ derivatives against leukemia cell lines, revealing that several compounds caused significant cell cycle arrest in the G1 phase, leading to reduced proliferation rates .

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of selected PHIQ derivatives against oxidative stress-induced cell death in neuronal cells, showing promising results that warrant further exploration .

Propriétés

IUPAC Name |

1-phenyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOQBSUYGFNMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346144 | |

| Record name | 1-Phenyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52250-50-7 | |

| Record name | 1-Phenyl-3,4-dihydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052250507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3,4-dihydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-3,4-DIHYDROISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96YVC3YJ6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.